molecular formula C9H4FNO B1449425 7-Fluorobenzofuran-6-carbonitrile CAS No. 1427405-23-9

7-Fluorobenzofuran-6-carbonitrile

Cat. No. B1449425
M. Wt: 161.13 g/mol
InChI Key: NCVSNUZDSJEHMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives, including 7-Fluorobenzofuran-6-carbonitrile, has been a topic of interest in recent years . A unique free radical cyclization cascade has been discovered as an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves a per-iodination/de-iodination strategy coupled with a Sonogashira alkynylation and Cu-catalyzed heteroannulation .


Molecular Structure Analysis

The molecular structure of 7-Fluorobenzofuran-6-carbonitrile is composed of a benzene ring, a furan ring, a carbonitrile functional group, and a fluorine atom. The molecular formula is C9H4FNO.


Chemical Reactions Analysis

Benzofuran compounds, including 7-Fluorobenzofuran-6-carbonitrile, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The synthesis of these compounds often involves complex chemical reactions .

Scientific Research Applications

Molecular Synthesis and Analysis

One notable application of compounds related to 7-Fluorobenzofuran-6-carbonitrile involves the synthesis of dihydrofuran carbonitrile derivatives. These compounds have been synthesized and analyzed using X-ray crystallographic data, revealing their structure and demonstrating a coordinated compliance with chloro-methyl and bromo-methyl exchange rules. The drug-likedness of these compounds was further explored through in silico molecular docking analysis, comparing their binding affinities with the standard drug fluconazole (Rajni Swamy et al., 2020).

Cytotoxic Evaluation

Another significant area of research involved the synthesis of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile via a one-pot multicomponent reaction. These compounds demonstrated potent anticancer activities, particularly against human colon and lung cancer, indicating the potential therapeutic applications of fluorobenzofuran derivatives (Radwan et al., 2020).

Photophysical Properties

The photophysical properties and potential as fluorescent pH responsive materials of aminated benzimidazo[1,2-a]quinoline-6-carbonitriles have been systematically evaluated. This research indicated that these compounds could serve as novel pH probes for pH sensing materials or H+ fluoroionophores in bulk optode membranes, showcasing the versatility of fluorobenzofuran derivatives in sensor technology (Horak et al., 2019).

Antiproliferative Agents

Research into 6-thienylpyrimidine-5-carbonitrile derivatives synthesized and screened for in vitro antiproliferative activities against human breast cancer cell lines highlights the potential of fluorobenzofuran derivatives as antiproliferative agents. These compounds have shown promising results in inhibiting the growth of cancer cells, contributing to the development of new cancer therapies (Aboulwafa et al., 2021).

Antitubercular Activity

Further studies have explored the synthesis of fluoro-rich pyrimidine-5-carbonitriles as antitubercular agents. These derivatives have been tested in vitro for activity against Mycobacterium tuberculosis strain H37Rv, showing promising results that could lead to new treatments for tuberculosis (Kapadiya et al., 2022).

Future Directions

Benzofuran compounds, including 7-Fluorobenzofuran-6-carbonitrile, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring their potential applications in many aspects, such as their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

properties

IUPAC Name

7-fluoro-1-benzofuran-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FNO/c10-8-7(5-11)2-1-6-3-4-12-9(6)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVSNUZDSJEHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CO2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluorobenzofuran-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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